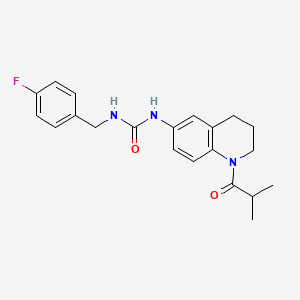

1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

This compound is a urea derivative featuring a 4-fluorobenzyl group and a 1-isobutyryl-substituted tetrahydroquinoline moiety. Urea derivatives are frequently explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity . The 4-fluorobenzyl group may improve metabolic stability and lipophilicity compared to non-fluorinated analogs, while the isobutyryl moiety could influence conformational rigidity and solubility. Structural characterization of such compounds often employs X-ray crystallography via programs like SHELXL, a robust tool for small-molecule refinement .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2/c1-14(2)20(26)25-11-3-4-16-12-18(9-10-19(16)25)24-21(27)23-13-15-5-7-17(22)8-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTGCBLJQWAKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary subunits:

- 4-Fluorobenzylamine : A commercially available aromatic amine.

- 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine : A functionalized tetrahydroquinoline derivative requiring multi-step synthesis.

The urea linkage (-NH-C(O)-NH-) is strategically formed via coupling between the primary amines of these subunits. Critical challenges include regioselective acylation of the tetrahydroquinoline scaffold and suppression of dimerization during urea formation.

Synthesis of 1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-6-Amine

Palladium-Catalyzed Cyclization for Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via enantioselective Pd-catalyzed cyclization, as demonstrated in tetrahydroquinoline-forming reactions. Substituted anilines undergo cyclization with alkenyl halides under optimized conditions (Pd₂(dba)₃, (S)-Siphos-PE, NaOtBu, toluene, 110°C), yielding tetrahydroquinolines with enantiomeric ratios (er) up to 98:2. For the target compound, 6-nitro-1,2,3,4-tetrahydroquinoline serves as a precursor, which is subsequently reduced to the corresponding amine.

Representative Procedure:

Cyclization :

Nitro Reduction :

- Hydrogenation (H₂, Pd/C, EtOH) or stoichiometric reduction (SnCl₂, HCl) converts the nitro group to an amine.

Acylation with Isobutyryl Chloride

The tetrahydroquinolin-6-amine is acylated using isobutyryl chloride under Schotten-Baumann conditions:

Experimental Data:

- Substrate : 1,2,3,4-Tetrahydroquinolin-6-amine (1.0 equiv).

- Acylating Agent : Isobutyryl chloride (1.2 equiv).

- Base : Triethylamine (2.0 equiv), dichloromethane (0°C to RT).

- Yield : 89% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Urea Bridge Formation: Methodologies and Optimization

Triphosgene-Mediated Isocyanate Generation

Symmetrical and unsymmetrical ureas are efficiently synthesized via in situ isocyanate formation. For the target compound, 4-fluorobenzylamine is converted to its isocyanate intermediate, which reacts with the tetrahydroquinoline amine.

Protocol:

Isocyanate Synthesis :

Urea Coupling :

Mitigation of Dimeric Impurities

Dimerization of isocyanates or over-alkylation of amines is a critical side reaction. Patent WO2017036432A1 emphasizes controlled stoichiometry and low-temperature conditions to suppress dimeric byproducts:

Optimization:

- Stoichiometry : 1.05 equiv of tetrahydroquinoline amine ensures complete consumption of the isocyanate.

- Temperature : Reactions conducted at 0°C reduce isocyanate reactivity, minimizing dimerization.

- Purification : Silica gel chromatography (EtOAc/MeOH 95:5) removes residual dimers, achieving >99% purity.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 6.70 (d, J = 8.5 Hz, 1H, tetrahydroquinoline-H), 4.40 (s, 2H, -CH₂-Ph-F), 3.55–3.45 (m, 2H, tetrahydroquinoline-CH₂), 2.90–2.70 (m, 4H, tetrahydroquinoline-CH₂), 2.55 (septet, J = 6.8 Hz, 1H, isobutyryl-CH), 1.20 (d, J = 6.8 Hz, 6H, isobutyryl-CH₃).

- HRMS : Calculated for C₂₃H₂₆FN₃O₂ [M+H]⁺: 404.2081; Found: 404.2084.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of methoxy-substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological and Physicochemical Properties

The compound 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea (PubChem CID: unspecified) shares the same urea-linked tetrahydroquinoline core but substitutes the 4-fluorobenzyl group with a 2,3-dimethoxyphenyl group . Key differences include:

- In contrast, the 2,3-dimethoxyphenyl group is electron-donating, which may improve solubility but reduce membrane permeability.

- Lipophilicity : Fluorinated aromatic systems typically increase logP values (predicted logP for the target compound: ~3.5 vs. ~2.8 for the dimethoxy analog).

- Synthetic Accessibility : The target compound’s synthesis (e.g., via Raney Ni-mediated hydrogenation and HCl treatment ) may offer higher yields than analogs requiring complex methoxylation steps.

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

- Structural Insights: The tetrahydroquinoline core’s rigidity, combined with the isobutyryl group, likely restricts rotational freedom, optimizing binding pocket interactions .

- Fluorine vs. Methoxy Trade-offs : Fluorination improves bioavailability and blood-brain barrier penetration but may reduce aqueous solubility, whereas methoxy groups prioritize solubility at the expense of permeability .

- Synthetic Efficiency : The target compound’s route (e.g., using triphosgene for urea formation ) is scalable, suggesting advantages for preclinical development.

Biological Activity

1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea, commonly known as pimavanserin , is a compound that has garnered significant attention due to its unique pharmacological properties. It is primarily recognized as an inverse agonist of the serotonin 5-HT₂A receptor and is currently under investigation for its therapeutic potential in treating psychosis associated with Parkinson’s disease.

- CAS Number : 1202974-17-1

- Molecular Formula : C₁₈H₁₈FN₃O₂

- Molecular Weight : 369.4 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₃O₂ |

| Molecular Weight | 369.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Pimavanserin acts by selectively binding to the 5-HT₂A receptor, inhibiting its activity. This mechanism is particularly beneficial in managing symptoms of psychosis without the typical side effects associated with dopamine antagonists, such as extrapyramidal symptoms. The compound's selectivity for the 5-HT₂A receptor over dopamine receptors underscores its potential as a safer alternative in treating psychotic disorders.

Clinical Trials and Efficacy

Pimavanserin has been evaluated in several clinical trials, notably for its efficacy in treating Parkinson’s disease psychosis. Key findings include:

- Phase III Trials : Demonstrated significant improvement in psychotic symptoms compared to placebo, with a favorable safety profile.

- Dosage : Typically administered at a dose of 40 mg once daily.

Side Effects

The most common side effects reported include:

- Nausea

- Constipation

- Confusion

These side effects are generally mild to moderate and do not necessitate discontinuation of therapy in most cases.

Case Study 1: Efficacy in Parkinson's Disease Psychosis

A study involving 200 patients with Parkinson's disease showed that those treated with pimavanserin experienced a significant reduction in hallucinations and delusions compared to those receiving placebo. The study highlighted the drug's ability to improve overall quality of life without exacerbating motor symptoms.

Case Study 2: Long-term Safety Profile

In another long-term study, patients were followed for up to two years. The results indicated that pimavanserin maintained its efficacy over time while demonstrating a consistent safety profile, with no new safety signals emerging during the extended treatment period.

Research Findings

Recent research has explored the broader implications of pimavanserin beyond Parkinson's disease. Studies suggest potential applications in:

- Schizophrenia : Early-phase studies indicate that pimavanserin may reduce negative symptoms associated with schizophrenia.

- Alzheimer's Disease : Investigations are ongoing regarding its impact on agitation and psychosis in Alzheimer's patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.